Dicamba-dimethylammonium
Overview
Description
Dicamba-dimethylammonium is a synthetic herbicide used primarily for controlling broadleaf weeds in various crops. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which has been utilized in agriculture for over 50 years . This compound is known for its effectiveness in managing glyphosate-resistant weeds, making it a valuable tool in modern agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicamba-dimethylammonium is synthesized by reacting dicamba with dimethylamine. The reaction typically occurs in an aqueous medium, where dicamba is dissolved in water and then reacted with an aqueous solution of dimethylamine. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in reactors designed to handle exothermic reactions. The process includes steps such as:
- Dissolving dicamba in water.
- Adding dimethylamine solution gradually while maintaining the temperature.
- Stirring the mixture to ensure complete reaction.
- Isolating the product by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Dicamba-dimethylammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicamba, which is the parent compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Dicamba.
Reduction: Reduced forms of dicamba derivatives.
Substitution: Various substituted dicamba derivatives depending on the nucleophile used.
Scientific Research Applications
Dicamba-dimethylammonium has several scientific research applications:
Agriculture: It is extensively used to control broadleaf weeds in crops like soybeans, cotton, and corn.
Environmental Studies: Research on its environmental impact, including off-target movement and volatilization, is ongoing.
Biology: Studies on its effects on plant hormone pathways and growth regulation.
Mechanism of Action
Dicamba-dimethylammonium acts as a synthetic auxin, mimicking natural plant hormones. It disrupts plant growth by:
Increasing ethylene and abscisic acid production: This leads to growth inhibition, senescence, and tissue decay.
Molecular Targets: It targets auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: The primary pathways include the ethylene biosynthesis pathway and abscisic acid signaling pathway.
Comparison with Similar Compounds
Dicamba (3,6-dichloro-2-methoxybenzoic acid): The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broadleaf weeds in cereals and pastures.
Uniqueness: Dicamba-dimethylammonium is unique due to its enhanced solubility and effectiveness in controlling glyphosate-resistant weeds. Its ability to be used in combination with other herbicides like glyphosate makes it a versatile tool in integrated weed management systems .
Properties
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRFUUBRGGDEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3.C2H7N, C10H13Cl2NO3 | |
Record name | DIMETHYLAMINE DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034369 | |
Record name | Dicamba-dimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO] | |
Record name | DIMETHYLAMINE DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dicamba dimethylamine | |
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CAS No. |
2300-66-5 | |
Record name | DIMETHYLAMINE DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dicamba dimethylamine salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2300-66-5 | |
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Record name | Dicamba-dimethylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicamba-dimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.229 | |
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Record name | DICAMBA-DIMETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123F051HEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIMETHYLAMINE DICAMBA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7312 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Dianate on its target weed species?
A1: Dianate, a derivative of benzoic acid, disrupts plant growth by mimicking the natural plant hormone auxin. [] While its exact mechanism remains unclear, it's believed to cause uncontrolled, rapid growth in susceptible plants, ultimately leading to their death. []
Q2: Has resistance to Dianate been observed in any weed species?
A2: Research indicates that while resistance to other herbicide classes is prevalent, Dianate remains effective against certain resistant biotypes. For instance, a study in Ukraine found no multiple resistance in Amaranthus retroflexus to Dianate, even when resistance to ALS inhibitors, glyphosate, and other common herbicides was present. []
Q3: How does the addition of ammonium sulfate impact the effectiveness of Dianate?
A3: Interestingly, studies suggest that combining Dianate with ammonium sulfate can enhance its weed control efficacy. [] This effect was particularly notable against ALS-resistant Amaranthus retroflexus. [] Further research is needed to fully understand the mechanisms behind this synergistic effect.
Q4: Are there any known strategies to enhance the effectiveness of Dianate against resistant weed biotypes?
A4: Research suggests that formulating Dianate with specific compounds can improve its efficacy. One study highlights that combining Dianate with topramesone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, effectively controlled ALS-resistant Amaranthus retroflexus. [] This finding underscores the potential of formulating Dianate with other herbicides to combat resistance.
Q5: What are the implications of identifying Dianate-resistant weed species for agricultural practices?
A5: The emergence of weed resistance to any herbicide, including Dianate, necessitates a reevaluation of weed management strategies. Farmers and researchers must work together to implement integrated weed management practices, such as crop rotation, cover cropping, and the use of multiple herbicide modes of action, to delay the development and spread of resistance. []
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